Benzyl beta-lactoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl beta-lactoside typically involves the regioselective alkylation of beta-D-lactoside derivatives. . The reaction conditions often involve the use of stannylating agents and specific catalysts to achieve high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the production and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Benzyl beta-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the glycosidic linkage or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Benzoylation can be achieved using benzoyl chloride in the presence of a base like pyridine.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex carbohydrates and glycoconjugates .
Scientific Research Applications
Benzyl beta-lactoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl beta-lactoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis and transfer of glycosidic bonds, respectively. This compound can act as a substrate or inhibitor for these enzymes, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
- Benzyl 3’-O-methyl-beta-D-lactoside
- Benzyl 3’-O-benzyl-beta-D-lactoside
- Benzyl 3’-O-methoxybenzyl-beta-D-lactoside
Comparison: Benzyl beta-lactoside is unique in its structure and reactivity compared to its similar compounds. The presence of the benzyl group at the 4-O position of the lactoside moiety provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable intermediate in the synthesis of complex glycoconjugates and oligosaccharides .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKGHPPSFCSDC-BAGUKLQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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